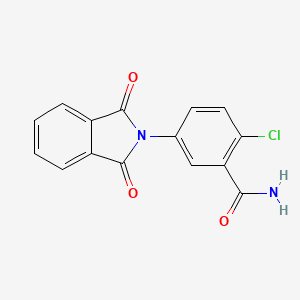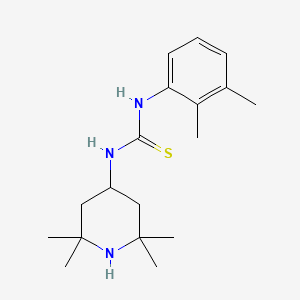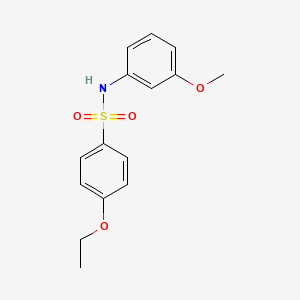![molecular formula C17H23NO3 B5762627 N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5762627.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide, also known as CYT387, is a potent and selective inhibitor of Janus kinase (JAK) 1 and 2. JAKs are intracellular tyrosine kinases that play a crucial role in the signaling pathways of cytokines and growth factors. CYT387 has shown promising results in preclinical and clinical studies as a potential treatment for various hematological malignancies and inflammatory diseases.
Mécanisme D'action
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide exerts its pharmacological effects by selectively inhibiting JAK1 and JAK2, which play a critical role in the signaling pathways of cytokines and growth factors. By inhibiting JAK1 and JAK2, N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide blocks the downstream signaling pathways of various cytokines, including interleukin-6 (IL-6), which is known to play a key role in the pathogenesis of myelofibrosis.
Biochemical and physiological effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of JAK1 and JAK2, the reduction of pro-inflammatory cytokines, and the induction of apoptosis in cancer cells. N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide has also been shown to improve the symptoms and quality of life of patients with myelofibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide in lab experiments include its high selectivity for JAK1 and JAK2, its potent inhibitory activity, and its ability to induce apoptosis in cancer cells. However, the limitations of using N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide in lab experiments include its high cost, the need for specialized equipment and expertise, and the potential for off-target effects.
Orientations Futures
The potential future directions for N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide research include the development of new JAK inhibitors with improved selectivity and efficacy, the identification of new therapeutic targets for N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide, and the exploration of combination therapies with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide and its potential applications in other diseases.
Méthodes De Synthèse
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide involves several steps, including the reaction of 2,3-dimethoxybenzoyl chloride with 1-cyclohexene in the presence of triethylamine, followed by the reaction of the resulting product with ethylenediamine. The final step involves the reaction of the intermediate with 4-chloro-3-nitrobenzoic acid, followed by reduction with hydrogen gas to yield N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide.
Applications De Recherche Scientifique
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various hematological malignancies, including myelofibrosis, polycythemia vera, and essential thrombocythemia. In preclinical studies, N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide has also shown promising results in clinical trials as a treatment for myelofibrosis, a rare and incurable bone marrow disorder.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-15-10-6-9-14(16(15)21-2)17(19)18-12-11-13-7-4-3-5-8-13/h6-7,9-10H,3-5,8,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFMSEUCFUYZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5762551.png)

![N,N'-[(4-bromophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5762565.png)
![1-[(4-bromophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5762568.png)
![6-chloro-1,3-benzodioxole-5-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5762574.png)
![N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide](/img/structure/B5762576.png)


![N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762592.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5762601.png)
![N-(3-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5762612.png)


![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5762638.png)